
UPF-648 sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UPF-648 sodium salt is a potent kynurenine 3-monooxygenase (KMO) inhibitor; exhibits highly active at 1 uM (81 ± 10% KMO inhibition); ineffective at blocking KAT activity.IC50 value: 1 uM(81 ± 10 % inhibition) [1]Target: KMO inhibitorin vitro: BFF 122 inhibited KAT activity almost completely at both 1 and 0.1 mM. The effect was still remarkable at 0.01 mM (70 ± 1 % inhibition). At the same three concentrations, BFF 122 did not affect KMO activity significantly. In contrast, UPF 648 totally blocked KMO at 0.1 and 0.01 mM and was still highly active at 0.001 mM (81 ± 10 % inhibition), but the compound was essentially ineffective at blocking KAT activity [1]. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. Functional assays and targeted mutagenesis reveal that the active-site architecture and UPF 648 binding are essentially identical in human KMO, validating the yeast KMO-UPF 648 structure as a template for structure-based drug design [3].in vivo: Applying an identical experimental design, separate rats were used to study the effect of KMO inhibition on the de novo synthesis of KP metabolites in the lesioned striatum. These animals were bilaterally injected with 0.1 mM UPF 648 and 3H-kynurenine in PBS. 0.1 mM UPF 648 significantly reduced the neosynthesis of 3-HK and QUIN in the lesioned striatum (by 77 % and 66%, respectively) and moderately (27%) but significantly increased the de novo formation of KYNA [1]. Administered to pregnant rats or mice on the last day of gestation, UPF 648 (50 mg/kg, i.p.) produced qualitatively similar changes (i.e., large increases in kynurenine and KYNA and reductions in 3-HK and QUIN) in the brain and liver of the offspring. Rat pups delivered by UPF 648-treated mothers and immediately exposed to neonatal asphyxia showed further enhanced brain KYNA levels [2]. UPF 648, has an IC50 of 20 nM and provides protection against intrastriatal QUIN injections in kynurenine aminotransferase (KAT II) deficient mice. UPF 648 treatment also shifts KP metabolism towards enhanced neuroprotective KYNA formation [3].
科学的研究の応用
Sodium in Energy Storage :
- Sodium batteries have been a focus of research for over 50 years, with sodium-ion conductivity in β-Al2O3 opening the way to high-energy batteries. These batteries are considered for applications like load leveling and electric vehicles. Recent developments in renewable energy storage have renewed interest in sodium-ion batteries due to their long lifetime, power, price, and material availability (Delmas, 2018).
Sodium in Solar Cell Fabrication :
- Sodium is used in the synthesis of kesterite thin films to enhance solar cell performance. By incorporating sodium into Cu2ZnSnSe4 absorbers, researchers found an increase in sodium concentration up to 140 ppm, which improved the open-circuit voltage and fill factor of the solar cells (Andres et al., 2018).
Sodium in Scientific Workflows :
- The SODIUM platform was presented for developing and executing scientific workflows composed of heterogeneous services. This platform emphasizes the transition from component-based to service-oriented software development, which is relevant in scientific research contexts (Tsalgatidou et al., 2006).
Sodium in Polymer Electrolyte Research :
- Research on polymer electrolytes based on alkali metal salts in poly(ethylene oxides) has implications for rechargeable batteries. Studies on sodium trifluoromethanesulfonate in poly(ethylene oxide) revealed insights into its conductivity and ion transference, important for battery applications (Ma et al., 1995).
Sodium in Liquid Metal Fast Breeder Reactors :
- Sodium is used as a coolant in Liquid Metal Fast Breeder Reactors (LMFBR), and its flow measurement is crucial for operational and safety aspects. Studies on eddy current flowmeters (ECFM) designed for measuring sodium flow in LMFBRs highlight the importance of sodium in nuclear reactor technology (Sharma et al., 2010).
特性
CAS番号 |
1465017-87-1 |
|---|---|
製品名 |
UPF-648 sodium salt |
分子式 |
C11H7Cl2NaO3 |
分子量 |
281.07 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



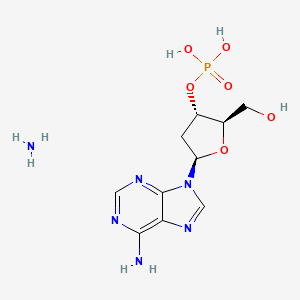
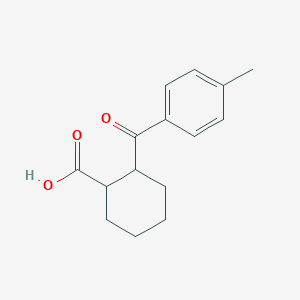
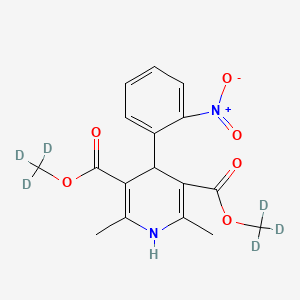
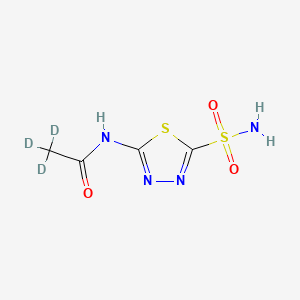
![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)
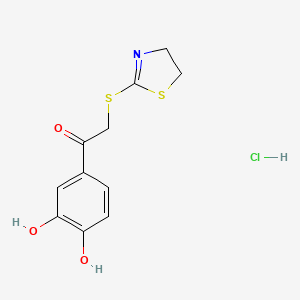

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)

